molecular formula C16H13NO2 B2823794 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde CAS No. 338416-80-1

1-methyl-2-phenoxy-1H-indole-3-carbaldehyde

Cat. No. B2823794
CAS RN: 338416-80-1
M. Wt: 251.285
InChI Key: QGCSITWXJMWQDS-UHFFFAOYSA-N
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Description

1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde is a heterocyclic indole aldehyde . It is a chemical compound with the molecular formula C16H13NO2 .


Synthesis Analysis

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 .


Molecular Structure Analysis

The molecular structure of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde is represented by the linear formula C16H13NO2 . The InChI code for this compound is 1S/C16H13NO2/c1-17-15-10-6-5-9-13 (15)14 (11-18)16 (17)19-12-7-3-2-4-8-12/h2-11H,1H3 .


Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are used in multicomponent reactions (MCRs) to generate biologically active structures . These reactions are generally high-yielding, operationally friendly, time- and cost-effective . They are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .


Physical And Chemical Properties Analysis

1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde is a solid substance with a melting point range of 122 - 124 °C . Its molecular weight is 251.28 .

Scientific Research Applications

Nitroolefin and Nitroalcohol Synthesis

1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde serves as a valuable reactant for the preparation of nitroolefins and -nitroalcohols. Researchers have employed microwave- or ultrasound-assisted Henry reactions to achieve these transformations .

Anti-HIV-1 Activity

Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed molecular docking studies to evaluate their anti-HIV-1 potential. While not directly related to 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde, this highlights the broader biological potential of indole derivatives .

Dengue Virus Inhibitors

Researchers have explored the synthesis of -ketoamides as inhibitors of Dengue virus. Although specific studies on this compound’s role in Dengue virus inhibition are not available, its structural features may contribute to antiviral drug discovery .

Safety and Hazards

This compound is classified as an irritant . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

The future directions of research on 1H-Indole-3-carbaldehyde and its derivatives are likely to focus on their applications in multicomponent reactions (MCRs) for the synthesis of biologically active structures . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

1-methyl-2-phenoxyindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-17-15-10-6-5-9-13(15)14(11-18)16(17)19-12-7-3-2-4-8-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCSITWXJMWQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1OC3=CC=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-phenoxy-1H-indole-3-carbaldehyde

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